
Methyl 3-piperidin-4-yl-1,2-oxazole-4-carboxylate;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“Methyl 3-piperidin-4-yl-1,2-oxazole-4-carboxylate;hydrochloride” is a chemical compound with the IUPAC name “methyl 3- (piperidin-4-ylidene)isoxazolidine-5-carboxylate hydrochloride”. It has a molecular weight of 248.71 . The compound is stored at room temperature and is available in powder form .
Synthesis Analysis
The synthesis of similar compounds has been discussed in various scientific literature . For instance, chiral methyl 5- (N -Boc-cycloaminyl)-1,2-oxazole-4-carboxylates were obtained from β-enamino ketoesters with hydroxylamine hydrochloride in methanol .Molecular Structure Analysis
The InChI code for this compound is “1S/C10H16N2O3.ClH/c1-14-10 (13)9-6-8 (12-15-9)7-2-4-11-5-3-7;/h9,11-12H,2-6H2,1H3;1H” which provides information about its molecular structure .Physical And Chemical Properties Analysis
This compound is a powder that is stored at room temperature . It has a molecular weight of 248.71 .Aplicaciones Científicas De Investigación
Medicinal Chemistry Applications
In medicinal chemistry, compounds similar to Methyl 3-piperidin-4-yl-1,2-oxazole-4-carboxylate; hydrochloride have been explored for their therapeutic potential. For instance, derivatives of 1,2,4-triazole, a class with structural similarities, have been synthesized and evaluated for antimicrobial activities. These compounds, including those with modifications on piperazine and piperidine rings, show promise in treating microbial infections (Fandaklı et al., 2012).
Organic Synthesis
In the realm of organic synthesis, compounds bearing the piperidine motif, akin to Methyl 3-piperidin-4-yl-1,2-oxazole-4-carboxylate; hydrochloride, are key intermediates in constructing complex molecules. For example, studies have explored the synthesis of N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide, highlighting the role of piperidine derivatives in drug development (Shim et al., 2002).
Pharmacological Research
Piperidine derivatives, similar to the compound , have been investigated for their binding affinity and activity at various receptors, indicating their potential in developing new therapeutic agents. For instance, compounds with the piperidine structure have been studied for their selective high-affinity ligands at human dopamine receptors, suggesting their relevance in neurological and psychiatric disorders (Rowley et al., 1997).
Safety and Hazards
Direcciones Futuras
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines, which this compound is a derivative of, is an important task of modern organic chemistry . This suggests that there could be future research directions in improving the synthesis methods of such compounds.
Propiedades
IUPAC Name |
methyl 3-piperidin-4-yl-1,2-oxazole-4-carboxylate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O3.ClH/c1-14-10(13)8-6-15-12-9(8)7-2-4-11-5-3-7;/h6-7,11H,2-5H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCWIARQMQSUPAV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CON=C1C2CCNCC2.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

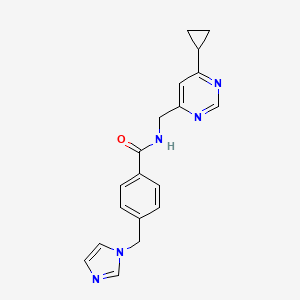
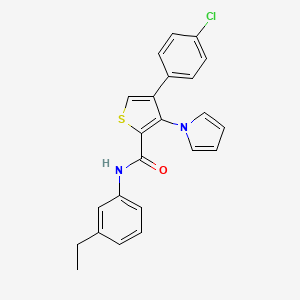
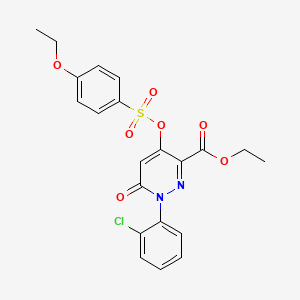

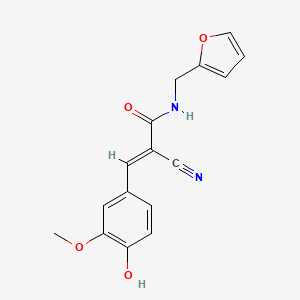
![4-[(4-hydroxy-2-methylanilino)methylene]-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B2765041.png)
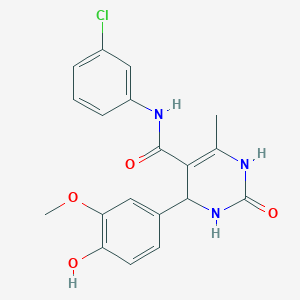
![N-(4-methoxyphenyl)-2-(5-methyl-4-oxo-6-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)thieno[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2765044.png)
![2-benzyl-5-thioxo-5,6-dihydroimidazo[1,2-c]quinazolin-3(2H)-one](/img/no-structure.png)
![Tert-butyl N-methyl-N-[(1R,2R)-2-(methylamino)cyclohexyl]carbamate](/img/structure/B2765047.png)
![5-[1-(3-chloro-4-fluorobenzoyl)piperidin-4-yl]-4-(4-methylbenzyl)-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2765051.png)
![2-[3-(benzenesulfonyl)-6-ethoxy-4-oxoquinolin-1-yl]-N-(2-methoxyphenyl)acetamide](/img/structure/B2765052.png)
